6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
The compound “6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a heterocyclic compound . It has a molecular formula of C23H14Cl2N4O and a molecular weight of 433.3 g/mol . The compound has a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential .
Synthesis Analysis
The synthesis of pyranopyrazole compounds has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . These compounds are synthesized using various approaches, including classical and nonclassical conditions . Recent reports include protocols under green conditions such as using catalysts, green solvents, and solvent-free conditions .Molecular Structure Analysis
The compound has a complex structure with a pyrazole ring aligned with respect to the aromatic ring and the pyran ring . The InChIKey of the compound is WCJCQVYZPXOKNP-UHFFFAOYSA-N .Chemical Reactions Analysis
The detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as AKR1C3 inhibitors . This information could facilitate future rational inhibitor design and structural optimization .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA of 6.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 432.0544665 g/mol . The topological polar surface area is 87.7 Ų, and the heavy atom count is 30 .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have shown various biological activities. For instance, 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile shows antihypertensive and vasorelaxant action via calcium channel blockade .
Future Directions
The compound and its derivatives could be potential therapeutic targets for various diseases. For instance, AKR1C3 is a promising therapeutic target for castration-resistant prostate cancer . The detailed binding features obtained from molecular dynamics simulations could facilitate future rational inhibitor design and structural optimization .
Properties
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-2-4-11-14-12(13-9(17)5-3-6-10(13)18)8(7-19)15(20)23-16(14)22-21-11/h3,5-6,12H,2,4,20H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFNZAAKZDUGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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